4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
Description
Properties
IUPAC Name |
4-amino-5-benzoyl-2-[(3-fluorophenyl)methylsulfanyl]thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELGMXCPZPEPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)F)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions One common method includes the reaction of 3-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Reactivity at the Amino Group
The primary amine (-NH₂) undergoes typical nucleophilic reactions, including alkylation, acylation, and condensation.
Acylation
Reacting with acyl chlorides or anhydrides under basic conditions forms amides:
Example :
Schiff Base Formation
The amino group reacts with aldehydes/ketones to form imines:
Example :
Reactivity at the Nitrile Group
The cyano (-CN) group participates in hydrolysis and nucleophilic additions.
Hydrolysis to Carboxylic Acid
Acidic or basic hydrolysis converts the nitrile to a carboxylic acid:
Example :
Reduction to Amine
Catalytic hydrogenation reduces the nitrile to a primary amine:
Oxidation of the Sulfanyl Group
The (3-fluorobenzyl)sulfanyl (-S-) moiety oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-).
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | Acetic acid, 50°C | ~80% |
| mCPBA | Sulfone | DCM, 0°C to RT | ~90% |
Example :
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes halogenation or nitration at the 4-position (if unsubstituted).
Nitration
Cross-Coupling Reactions
The nitrile or sulfide groups enable transition-metal-catalyzed couplings.
Suzuki Coupling
Aryl boronic acids react at the 5-position (if activated):
Condensation Reactions
The amino and nitrile groups participate in cyclocondensation to form heterocycles.
Formation of Imidazopyrimidines
Scientific Research Applications
1.1 Anticancer Properties
Research indicates that 4-amino derivatives often exhibit significant anticancer activities. Compounds similar to 4-amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile have been evaluated for their efficacy against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth effectively, demonstrating mean growth inhibition rates in the low micromolar range (GI50 values) .
1.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiophene-based compounds are known to possess broad-spectrum antimicrobial activity, and derivatives like this compound may exhibit similar effects. Preliminary studies suggest that modifications to the thiophene ring can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Therapeutic Potential
The therapeutic potential of this compound extends beyond anticancer and antimicrobial applications. It may also serve as a lead compound in the development of new drugs targeting:
- Antiviral Agents : Given the structural similarities with known antiviral compounds, further exploration could yield effective treatments for viral infections.
- Anti-inflammatory Drugs : The compound's ability to modulate biological pathways involved in inflammation suggests potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physical properties of the target compound with its analogs:
Notes:
Electronic and Steric Effects
- Fluorine Substitution: The 3-fluorobenzyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to electron-rich biological targets or catalytic metal centers. In contrast, the 4-fluorobenzyl isomer (CAS conflict noted) could exhibit altered dipole moments and solubility .
- Polarity : The 2-oxo-2-phenylethyl substituent (CAS: 133180-37-7) introduces a ketone group, increasing polarity and hydrogen-bonding capacity, as reflected in its higher LogP (4.72) and boiling point .
Physicochemical Properties
- Thermal Stability : The 2-oxo-2-phenylethyl analog (CAS: 133180-37-7) demonstrates high thermal stability (boiling point: 662.5°C), likely due to strong intermolecular interactions from the oxo group .
- Lipophilicity : The benzylsulfanyl analog (CAS: 299165-93-8) has lower molecular weight and lipophilicity compared to the fluorinated target, suggesting differences in membrane permeability for pharmaceutical applications .
Biological Activity
4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a thiophene ring, a benzoyl group, and a fluorobenzyl sulfanyl moiety, which may contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing similar functional groups have shown activity against various cancer cell lines, including lung and breast cancer cells.
Table 1: Antitumor Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 2.12 ± 0.21 | DNA intercalation |
| Compound B | MCF-7 (Breast) | 5.13 ± 0.97 | Apoptosis induction |
| 4-Amino-5-benzoyl... | HCC827 (Lung) | TBD | TBD |
Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
In addition to antitumor activity, compounds with similar structures have demonstrated antimicrobial properties. For example, studies have shown that certain derivatives can inhibit bacterial growth effectively.
Table 2: Antimicrobial Efficacy
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 10 |
| 4-Amino-5-benzoyl... | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- DNA Binding : Similar compounds have been observed to bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
Study 1: Antitumor Efficacy in Lung Cancer
A study evaluated the effects of various thiophene derivatives on A549 lung cancer cells using MTS cytotoxicity assays. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds were tested for their ability to inhibit bacterial growth, revealing promising results that warrant further exploration.
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Benzoylation | Benzoyl chloride, DMF, 0–5°C | Introduce benzoyl group |
| Sulfanyl addition | 3-Fluorobenzyl mercaptan, K₂CO₃, THF | Attach sulfanyl substituent |
| Nitrile stabilization | Trimethylsilyl cyanide (TMSCN) | Stabilize carbonitrile group |
Methodological considerations include inert atmospheres (N₂/Ar) and solvents like THF or DMSO to enhance reactivity .
Basic: How is spectroscopic characterization performed for this compound?
Answer:
Critical techniques include:
- FT-IR/Raman spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, S–C bond vibrations ~600–700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, thiophene carbons at δ 110–130 ppm).
- X-ray diffraction (SHELX) : Resolve crystal structure and confirm stereochemistry .
Data Interpretation Tip : Compare experimental spectra with simulated spectra (e.g., using Gaussian or ORCA) to validate assignments .
Advanced: How can researchers resolve contradictions in polymorph stability data?
Answer:
Contradictions arise due to enantiotropic or monotropic relationships between polymorphs. Methodological approaches include:
Q. Example Workflow :
Characterize polymorphs via PXRD.
Perform DSC to identify thermodynamic hierarchy.
Use slurry experiments to validate stability under ambient conditions .
Advanced: What strategies control conformational polymorphism during crystallization?
Answer:
Control hinges on manipulating molecular conformation and crystal packing:
- Solvent selection : Polar solvents (e.g., ethanol) favor planar conformers; nonpolar solvents stabilize perpendicular conformers .
- Additives : Use templating agents (e.g., surfactants) to direct specific packing modes.
- Vapor annealing : Expose crystals to solvent vapor to reduce defects and stabilize metastable forms .
Case Study :
For ROY (a structural analog), controlling temperature and solvent led to six distinct polymorphs with varying colors and stabilities . Similar methodologies can be adapted for this compound by modifying substituent interactions (e.g., fluorobenzyl vs. methoxybenzyl groups) .
Advanced: How do intermolecular interactions influence crystallization kinetics?
Answer:
Key factors include:
- Hydrogen bonding : Weak H-bonds (e.g., C–H···N) may slow crystallization by stabilizing metastable forms .
- Defect engineering : Milling increases crystal defects, accelerating solid-solid phase transitions .
- Dielectric relaxation spectroscopy : Probe molecular mobility in amorphous vs. crystalline states to predict crystallization tendency .
Q. Table: Impact of Defects on Transformation Rates
| Crystal Size | Defect Density | Transformation Rate |
|---|---|---|
| Coarse (>250 µm) | Low | Slow |
| Fine (<88 µm) | High | Fast |
| Milled | Very High | Very Fast |
Note: Smaller particles with high defect density transform faster due to increased molecular mobility at defect sites .
Basic: What computational tools aid in crystal structure prediction?
Answer:
- SHELX suite : For refining X-ray diffraction data (SHELXL for small molecules, SHELXPRO for macromolecules) .
- VC-xPWDF method : Matches experimental PXRD patterns to simulated diffractograms (critical for high-throughput polymorph screening) .
- Ab initio calculations (e.g., DFT) : Predict conformational energy differences (e.g., planar vs. perpendicular thiophene torsion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
